(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone
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Overview
Description
(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential use in the development of new drugs.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and antimicrobial activity of new pyridine derivatives, including those related to the specified compound. These studies highlight the preparation of amide derivatives through condensation processes and their in vitro antimicrobial activity screening against various strains of bacteria and fungi. The findings suggest variable and modest activity, indicating the potential of these compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Anti-mycobacterial Chemotypes
Another research focus has been on the identification of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new chemotypes with anti-mycobacterial properties. Through the synthesis and biological evaluation of structurally diverse derivatives, certain compounds have shown promising anti-tubercular activity against Mycobacterium tuberculosis, alongside evaluations of cytotoxicity. This suggests their potential as novel treatments for tuberculosis (Pancholia et al., 2016).
Synthesis and Biological Activity Studies
Further studies have involved the synthesis of derivatives by reaction of specific thiazole and piperazine compounds, with subsequent screening for in vitro anti-bacterial activity. These studies indicate that most compounds exhibit moderate to good antimicrobial activity, highlighting the therapeutic potential of these chemical frameworks (Mhaske et al., 2014).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c21-13-5-6-17-18(11-13)27-20(23-17)25-9-7-24(8-10-25)19(26)15-12-22-16-4-2-1-3-14(15)16/h1-6,11-12,22H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBVPACENFUSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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